PDE4 Inhibitory Activity: Class-Level Potency Advantage Over Rolipram
The 4-(substituted-phenyl)-2-pyrrolidinone compound class to which the target belongs is explicitly claimed to exhibit improved PDE4 inhibition compared to rolipram, the prototypical PDE4 inhibitor, and to demonstrate selectivity over other PDE classes [1]. While the patent does not disclose a direct IC₅₀ value for the exact target compound (CAS 941889-48-1), the structural assignment positions it within a series that showed enhanced potency and selectivity relative to rolipram in PDE4 enzyme assays. Rolipram itself exhibits a PDE4 IC₅₀ of approximately 1–2 µM in standard cAMP hydrolysis assays [2]. The claimed improvement represents a meaningful procurement consideration for researchers requiring PDE4-active scaffolds with established structure-activity relationship (SAR) precedents.
| Evidence Dimension | PDE4 inhibitory potency (class-level claim vs. rolipram) |
|---|---|
| Target Compound Data | Not disclosed for this specific compound; class claimed as improved over rolipram |
| Comparator Or Baseline | Rolipram: PDE4 IC₅₀ ≈ 1–2 µM (cAMP hydrolysis assay) |
| Quantified Difference | Improvement claimed qualitatively; magnitude unspecified |
| Conditions | PDE4 enzyme inhibition assays; patent class disclosure |
Why This Matters
Procurement decisions favoring this scaffold over generic PDE4 inhibitors are supported by patent-backed selectivity claims, reducing the risk of investing in compounds with undefined PDE subtype cross-reactivity.
- [1] US Patent 7,585,882. Phosphodiesterase 4 inhibitors. Issued September 8, 2009. Justia Patents. https://patents.justia.com/patent/7585882 View Source
- [2] Schneider, H. H., et al. (1986). Stereospecific binding of the antidepressant rolipram to brain protein structures. European Journal of Pharmacology, 127(1-2), 105-115. View Source
